molecular formula C17H16ClN5OS3 B11406210 5-chloro-2-(ethylsulfanyl)-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11406210
M. Wt: 438.0 g/mol
InChI Key: FYXXHXYOZDDJIL-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.

    Substitution on the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors such as β-dicarbonyl compounds and amidines.

    Introduction of Sulfanyl Groups: The ethylsulfanyl and methylphenylmethylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(ethylsulfanyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, or anticancer properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the thiadiazole and pyrimidine rings suggests potential interactions with nucleic acids or proteins, possibly through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 2-(Ethylsulfanyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide lies in its combination of functional groups and ring systems, which may confer specific chemical reactivity and biological activity not found in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN5OS3

Molecular Weight

438.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5OS3/c1-3-25-15-19-8-12(18)13(20-15)14(24)21-16-22-23-17(27-16)26-9-11-7-5-4-6-10(11)2/h4-8H,3,9H2,1-2H3,(H,21,22,24)

InChI Key

FYXXHXYOZDDJIL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3C)Cl

Origin of Product

United States

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